3-Nitro Lidocaine

Description

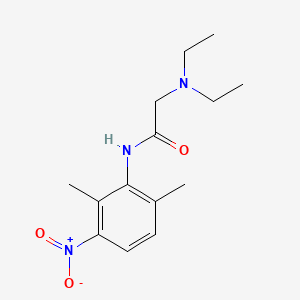

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYIETDHPXAQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730022 | |

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-49-9 | |

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro Lidocaine: Chemical Properties, Synthesis, and Pharmacological Context

Introduction

3-Nitro Lidocaine is a nitrated analogue of Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent.[1][2] While not employed clinically itself, this compound serves as a critical intermediate in the synthesis of hydroxylated Lidocaine metabolites, which are essential for studying the parent drug's metabolic fate and clearance pathways.[1][3] The introduction of a nitro group onto the aromatic ring of the Lidocaine molecule significantly alters its electronic and physicochemical properties, providing a unique scaffold for further chemical elaboration. This guide offers a comprehensive overview of its chemical structure, properties, a reasoned synthetic protocol, and a discussion of its potential pharmacological implications from a medicinal chemistry perspective.

Chemical Structure and Identification

This compound is structurally characterized by the addition of a nitro (-NO₂) group at the 3-position of the 2,6-dimethylphenyl ring of the Lidocaine molecule. Its formal IUPAC name is 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide.[4] This modification from the parent compound, Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), imparts distinct chemical characteristics.

The core structure consists of three key components, typical of amino-amide local anesthetics[5][6]:

-

A Lipophilic Aromatic Ring: A 2,6-dimethyl-3-nitrophenyl group that governs lipid solubility.

-

An Intermediate Amide Linkage: The amide bond is stable and characteristic of this class of anesthetics, which are metabolized in the liver.[6]

-

A Hydrophilic Tertiary Amine: A diethylamino group that is ionizable and crucial for the molecule's mechanism of action.

Below is a diagram illustrating the structural relationship between Lidocaine and its 3-Nitro derivative.

Caption: Structural comparison of Lidocaine and this compound.

Physicochemical Properties

The introduction of the polar nitro group influences the compound's physical properties. This compound is typically a yellow solid, reflecting the chromophoric nature of the nitro-aromatic system.[1][3] Its physicochemical data are summarized in the table below for easy reference by researchers.

| Property | Value | Source(s) |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | [4] |

| Synonyms | 2-Diethylamino-3'-nitro-2',6'-acetoxylidide | [7][8] |

| CAS Number | 39942-49-9 | [4][7][8] |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [4][7][8] |

| Molecular Weight | 279.33 g/mol | [4][7][9] |

| Appearance | Yellow to Dark Orange Solid | [1][3] |

| Melting Point | 49-55 °C | [1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |

| Storage Temp. | 2-8 °C (Refrigerator) | [1][7] |

| SMILES | CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[O-])C | [4][7] |

| InChI Key | BLYIETDHPXAQHR-UHFFFAOYSA-N | [4] |

Synthesis Protocol: Electrophilic Nitration of Lidocaine

The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Lidocaine. The existing amino-amide substituent is an ortho-, para-director; however, the two ortho positions (3 and 5) are sterically hindered by the adjacent methyl groups and the bulky amide side chain. This steric hindrance favors nitration at the less hindered para-position (position 4) and the available ortho position (position 3). The presence of two activating methyl groups further influences the regioselectivity. A carefully controlled reaction is necessary to achieve the desired 3-nitro isomer.

Expert Rationale for Protocol Design

-

Choice of Reagents: A classic mixed acid nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is proposed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and decomposition of the starting material. This control enhances the selectivity for the desired mononitrated product.

-

Reaction Quenching: The reaction is quenched by pouring the mixture onto ice. This serves two purposes: it immediately halts the reaction by diluting the acid and dissipating heat, and it precipitates the organic product, which has low solubility in the now aqueous medium.

-

Neutralization and Extraction: The acidic solution is carefully neutralized with a base (e.g., NaOH or NaHCO₃). This deprotonates the tertiary amine of the this compound, rendering it soluble in an organic solvent for extraction. This step is crucial for separating the product from inorganic salts.

Step-by-Step Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Lidocaine (1.0 eq) to concentrated sulfuric acid (5-10 vol). Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) while cooling in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the cooled Lidocaine solution via the dropping funnel. Ensure the internal temperature of the reaction mixture does not exceed 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization: Carefully neutralize the acidic slurry with a saturated solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via nitration.

Pharmacological Context and Potential Applications

Mechanism of Action: An Extrapolation from Lidocaine

The primary mechanism of action for Lidocaine and other amino-amide local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action is use-dependent, meaning the drug has a higher affinity for sodium channels that are in the open or inactivated state, which occurs during nerve depolarization.[11]

The process can be summarized as follows:

-

The unionized, lipophilic form of the anesthetic diffuses across the nerve cell membrane into the axoplasm.[10]

-

Inside the more acidic intracellular environment, an equilibrium is established, and a portion of the anesthetic becomes protonated (ionized).[5]

-

This ionized form binds to a specific receptor site within the pore of the sodium channel, physically occluding it and preventing the influx of sodium ions.

-

This blockade prevents the generation and conduction of action potentials, resulting in a loss of sensation.

Caption: General mechanism of local anesthetic action on sodium channels.

Influence of the Nitro Group

The addition of a strong electron-withdrawing group like -NO₂ to the aromatic ring of Lidocaine would be expected to have several profound effects on its properties:

-

Acidity of the Amide N-H: The nitro group would increase the acidity of the amide proton, potentially affecting its hydrogen bonding capabilities and interaction with metabolic enzymes.

-

pKa of the Tertiary Amine: The electron-withdrawing nature of the nitro group would decrease the basicity (lower the pKa) of the distant tertiary amine. This would shift the equilibrium at physiological pH, increasing the proportion of the un-ionized base form. A higher concentration of the membrane-permeable base form could theoretically lead to a faster onset of action.[10]

-

Metabolic Stability: The nitro group may alter the molecule's susceptibility to hepatic metabolism, particularly the oxidative pathways mediated by cytochrome P450 enzymes that are responsible for Lidocaine's clearance.[12][13]

-

Toxicity: Nitroaromatic compounds are often associated with toxicity concerns, including the potential for methemoglobinemia.[14] This would be a significant consideration if this compound were ever evaluated for therapeutic use.

Primary Application: A Research Tool

Currently, the sole documented use of this compound is as a chemical intermediate.[1][7] Its utility lies in its role as a precursor for synthesizing reference standards of Lidocaine metabolites, particularly 3-hydroxy-2,6-dimethylaniline, which is formed after reduction of the nitro group and subsequent metabolic processing. Access to these standards is indispensable for pharmacokinetic and drug metabolism studies, enabling researchers to accurately quantify the breakdown products of Lidocaine in biological samples.

Conclusion

This compound is a molecule of significant interest to medicinal chemists and drug metabolism scientists rather than clinicians. Its well-defined chemical properties and the predictable reactivity of its nitro group make it an ideal starting point for the synthesis of key metabolites of Lidocaine. While the structural modification imparts predictable changes to its physicochemical properties, its primary value remains as a specialized research chemical, facilitating a deeper understanding of the pharmacology and biotransformation of one of the world's most essential medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58781577, this compound. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2024). Nitrosamine formation in lidocaine active pharmaceutical ingredients and drug products. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2025). Nitrosamine formation in Lidocaine active pharmaceutical ingredients and drug products. Retrieved from [Link]

-

Hexonsynth. (n.d.). Instock: this compound. Retrieved from [Link]

-

PubMed. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]

-

YouTube. (2024). Local Anesthesia: Retrosynthesis of Novocaine - Chemistry of Medicinal Drugs 4. Retrieved from [Link]

-

University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]

- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.

-

Drugs.com. (n.d.). Lidocaine and nitrous oxide Interactions. Retrieved from [Link]

-

LITFL. (2021). Local Anaesthetics - Part One. Retrieved from [Link]

-

Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

-

PubMed. (n.d.). The Role of Nitrergic System in Lidocaine-Induced Convulsion in the Mouse. Retrieved from [Link]

-

Pocket Dentistry. (2015). 3 Pharmacology of local anaesthetics. Retrieved from [Link]

-

AZoM. (2015). The Spectra of Lidocaine. Retrieved from [Link]

-

PubMed Central. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3676, Lidocaine. Retrieved from [Link]

-

World Journal of Anesthesiology. (2015). Pharmacokinetics and pharmacodynamics of lignocaine: A review. Retrieved from [Link]

-

PubMed Central. (2021). Molecular mechanisms of lidocaine. Retrieved from [Link]

-

DailyMed. (n.d.). Lidocaine 3% Cream. Retrieved from [Link]

Sources

- 1. This compound CAS#: 39942-49-9 [m.chemicalbook.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. usbio.net [usbio.net]

- 4. This compound | C14H21N3O3 | CID 58781577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 6. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. usbio.net [usbio.net]

- 9. hexonsynth.com [hexonsynth.com]

- 10. partone.litfl.com [partone.litfl.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lidocaine 3% Cream [dailymed.nlm.nih.gov]

- 14. drugs.com [drugs.com]

An In-depth Technical Guide to 3-Nitro Lidocaine (CAS: 39942-49-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Lidocaine Metabolism

3-Nitro Lidocaine, with the CAS number 39942-49-9, is a significant derivative of the widely used local anesthetic, Lidocaine. While not a therapeutic agent in itself, this compound serves as a crucial intermediate, particularly in the synthesis of hydroxylated metabolites of Lidocaine for research and development purposes.[1][2] Understanding the chemical properties, synthesis, and analytical characterization of this compound is paramount for scientists working on drug metabolism, pharmacokinetic studies, and the development of new anesthetic analogs. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to detailed synthetic and analytical methodologies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is the foundation for its synthesis, purification, and analytical characterization.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 39942-49-9 | [3][4] |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 49-55 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | [3] |

| Synonyms | 2-Diethylamino-3'-nitro-2',6'-acetoxylidide, α-Diethylamino-3-nitro-2,6-dimethylacetanilide | [1] |

| Storage | 2-8°C | [4] |

Structural Framework

The molecular structure of this compound is characterized by the Lidocaine core with the addition of a nitro group (-NO₂) at the 3-position of the 2,6-dimethylphenyl ring. This electron-withdrawing group significantly influences the electronic properties of the aromatic ring, which can impact its reactivity and biological interactions.

Synthesis of this compound: A Proposed Multi-Step Approach

While a direct, one-pot synthesis of this compound from Lidocaine is not extensively documented, a logical and plausible multi-step synthetic pathway can be constructed based on established organic chemistry principles and analogous reactions reported in the literature. The proposed synthesis involves three main stages:

-

Regioselective Nitration of 2,6-Dimethylaniline: The synthesis commences with the nitration of 2,6-dimethylaniline to introduce the nitro group at the desired 3-position, yielding 2,6-dimethyl-3-nitroaniline.

-

Formation of the Chloroacetamide Intermediate: The resulting nitroaniline is then reacted with chloroacetyl chloride to form the key intermediate, α-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide.

-

Final Alkylation to Yield this compound: The synthesis concludes with the alkylation of diethylamine with the chloroacetamide intermediate.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

The following protocols are based on analogous reactions and should be optimized for specific laboratory conditions.

The regioselective nitration of N,N-dimethylaniline to favor the meta-product under strongly acidic conditions serves as a model for this step.[5][6][7] The protonation of the amino group deactivates the ring and directs the electrophilic substitution to the meta position.

-

Materials: 2,6-dimethylaniline, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice, Ammonium Hydroxide.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,6-dimethylaniline while maintaining the temperature below 25°C.

-

Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid, and cool it.

-

Add the nitrating mixture dropwise to the 2,6-dimethylaniline solution, keeping the temperature between 5-10°C.

-

After the addition is complete, stir the mixture for one hour at the same temperature.

-

Pour the reaction mixture into a large volume of ice and water.

-

Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude 2,6-dimethyl-3-nitroaniline.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

-

This step is an acylation reaction, analogous to the synthesis of the chloroacetamide precursor of Lidocaine.

-

Materials: 2,6-dimethyl-3-nitroaniline, Chloroacetyl chloride, Glacial Acetic Acid, Sodium Acetate.

-

Procedure:

-

Dissolve the 2,6-dimethyl-3-nitroaniline from Step 1 in glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution.

-

Gently warm the mixture to 40-50°C for a short period to facilitate the reaction.

-

Cool the solution and add a solution of sodium acetate in water to precipitate the product.

-

Collect the α-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide by vacuum filtration, wash with water, and air dry.

-

The final step is a nucleophilic substitution reaction where diethylamine displaces the chlorine atom in the chloroacetamide intermediate.

-

Materials: α-Chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide, Diethylamine, Toluene.

-

Procedure:

-

In a round-bottom flask, dissolve the chloroacetamide intermediate from Step 2 in toluene.

-

Add an excess of diethylamine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off any precipitated diethylamine hydrochloride.

-

Wash the filtrate with water and then with a dilute acid solution to remove excess diethylamine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.

-

Purify the final product by recrystallization.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene protons of the acetamide and diethylamino groups, and the methyl protons of the diethylamino group. The presence of the nitro group will likely cause a downfield shift of the adjacent aromatic protons.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to the nitro group and in its vicinity will be influenced by its electron-withdrawing nature.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (279.33 g/mol ). Fragmentation patterns can provide further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide C=O stretch, N-H stretch, aromatic C-H and C=C stretches, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

-

Proposed HPLC Method:

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation.

-

Detection: UV detection at a wavelength where this compound shows significant absorbance.

-

Purity Determination: The purity is determined by the area percentage of the main peak in the chromatogram.

-

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of reference standards for drug metabolism studies.[1][2]

Synthesis of Hydroxylated Lidocaine Metabolites

Lidocaine undergoes extensive metabolism in the liver, primarily through oxidative pathways. The synthesis of authentic standards of these metabolites is crucial for their identification and quantification in biological samples. This compound can be a key precursor in a synthetic route to certain hydroxylated metabolites, where the nitro group can be reduced to an amino group and then further modified.

Caption: General pathway for utilizing this compound in metabolite synthesis.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, as a nitroaromatic compound and a derivative of a pharmacologically active substance, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion: A Vital Tool for Pharmaceutical Research

This compound, while not a therapeutic agent itself, holds significant importance as a synthetic intermediate for researchers in drug metabolism and medicinal chemistry. A clear understanding of its properties and a robust synthetic methodology are critical for its effective use. The proposed synthetic and analytical methods in this guide provide a solid framework for the preparation and characterization of this valuable research compound, paving the way for further investigations into the metabolism and pharmacology of Lidocaine and related molecules.

References

-

Biosynth. This compound | 39942-49-9 | FN26236.

-

ChemicalBook. Lidocaine(137-58-6) 1H NMR spectrum.

-

ChemicalBook. Lidocaine(137-58-6) 13C NMR spectrum.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 58781577, this compound.

-

Magritek. Lidocaine.

-

The Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426).

-

News-Medical.Net. Spectra of Lidocaine Using EFT NMR.

-

United States Biological. This compound - Data Sheet.

-

AZoM. An Introduction to NMR on Lidocaine Molecules.

-

Simson Pharma Limited. This compound | CAS No- 39942-49-9.

-

Sigma-Aldrich. This compound | 39942-49-9.

-

Organic Syntheses. m-NITRODIMETHYLANILINE.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3676, Lidocaine.

-

Chemistry Stack Exchange. Why does nitration of N,N-dimethylaniline occur at the meta position?

-

ChemicalBook. This compound CAS#: 39942-49-9.

-

National Institute of Standards and Technology. Lidocaine.

-

ChemicalBook. Lidocaine(137-58-6) MS spectrum.

Sources

- 1. usbio.net [usbio.net]

- 2. This compound CAS#: 39942-49-9 [m.chemicalbook.com]

- 3. This compound | C14H21N3O3 | CID 58781577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39942-49-9 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nitration of \mathrm{N}, \mathrm{N}-dimethylaniline, \mathrm{C}_6 \mathrm.. [askfilo.com]

- 8. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asahilab.co.jp [asahilab.co.jp]

- 10. Lidocaine(137-58-6) 1H NMR spectrum [chemicalbook.com]

- 11. Lidocaine(137-58-6) 13C NMR spectrum [chemicalbook.com]

- 12. azom.com [azom.com]

- 13. news-medical.net [news-medical.net]

- 14. Lidocaine [webbook.nist.gov]

- 15. Lidocaine(137-58-6) MS [m.chemicalbook.com]

3-Nitro Lidocaine molecular weight and formula

This guide provides a comprehensive technical overview of 3-Nitro Lidocaine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the fundamental properties, synthesis, and characterization of this compound, grounding all information in established scientific literature.

Core Molecular Attributes

This compound, systematically named 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, is a nitrated derivative of the well-known local anesthetic, Lidocaine. Its core function in research and development is primarily as a precursor in the synthesis of various metabolites of Lidocaine, particularly hydroxylated derivatives.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [3][4][5][6] |

| Molecular Weight | 279.33 g/mol | [3][4][5][6] |

| CAS Number | 39942-49-9 | [3][4][5][6] |

| Appearance | Yellow Solid | [1][2] |

| Melting Point | 49-55 °C | [2] |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | [5] |

Synthesis of this compound

The synthesis of this compound involves the electrophilic aromatic substitution (nitration) of Lidocaine. The precise experimental protocol is detailed in the seminal work by Thomas, J., et al., published in the Journal of Medicinal Chemistry. While the full experimental details from this specific publication could not be accessed for this guide, a general and robust methodology for the nitration of analogous aromatic compounds can be described. The regioselectivity of this reaction, yielding the 3-nitro isomer, is a critical aspect.

Mechanistic Rationale for Regioselectivity

The directing effects of the substituents on the aniline ring of Lidocaine govern the position of nitration. The amide group is an ortho-, para-director, while the two methyl groups at positions 2 and 6 provide significant steric hindrance. This steric crowding around the ortho and para positions to the amide nitrogen likely directs the incoming electrophile (the nitronium ion, NO₂⁺) to the less hindered meta-position, which is position 3.

Generalized Experimental Protocol for Nitration

The following protocol is a generalized procedure for the nitration of an activated aromatic ring, which would be adapted for the specific synthesis of this compound.

Materials:

-

Lidocaine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Lidocaine in a minimal amount of concentrated sulfuric acid, ensuring the solution is kept cold (0-5 °C) in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to a separate portion of cold, concentrated sulfuric acid. This should be done with extreme caution in an ice bath to prevent overheating.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of Lidocaine, maintaining the low temperature. The reaction is typically stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude this compound.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous mixture with an appropriate organic solvent.

-

Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the diethylamino group protons (quartet and triplet), the methylene protons of the acetamide bridge, and the two methyl groups on the aromatic ring. The introduction of the nitro group at the 3-position will cause a downfield shift of the adjacent aromatic protons. |

| ¹³C NMR | Resonances for the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the carbonyl carbon of the amide, and the aliphatic carbons of the diethylamino and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 279. The fragmentation pattern would likely involve cleavage of the side chains, such as the loss of the diethylamino group. |

Applications in Drug Development

As an intermediate, this compound is crucial for accessing a range of Lidocaine metabolites. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the synthesis of various derivatives for structure-activity relationship (SAR) studies, aiding in the development of new local anesthetics or other therapeutic agents with improved properties.

Visualization of Chemical Structures and Synthesis

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Synthesis Workflow

Caption: Synthetic pathway to this compound.

Conclusion

This compound is a valuable compound for medicinal chemistry and drug development, serving as a key intermediate for the synthesis of Lidocaine metabolites. Understanding its fundamental properties and synthesis is essential for researchers working in this area. While detailed experimental data is best sourced from the primary literature, this guide provides a thorough overview based on available information.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58781577, this compound. Retrieved from [Link]

-

Hexonsynth. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

University of California, San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Development of a greener synthesis of lidocaine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Nitro Lidocaine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the nitration of lidocaine to synthesize 3-nitro lidocaine. The document delves into the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and methods for characterization, reflecting field-proven insights and ensuring scientific integrity.

Introduction: The Significance of this compound

Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, serves as a versatile starting material for the synthesis of various derivatives with unique pharmacological profiles.[1][2] this compound (IUPAC name: 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide) is a key intermediate in the preparation of hydroxylated metabolites of lidocaine, which are crucial for studying its metabolism and developing new analogs.[3][4] This guide focuses on the targeted introduction of a nitro group onto the aromatic ring of lidocaine, a classic example of electrophilic aromatic substitution.

Mechanistic Insights: The Chemistry of Nitration

The synthesis of this compound from lidocaine is achieved through an electrophilic aromatic substitution reaction. Understanding the directing effects of the substituents on the lidocaine molecule is paramount to predicting the regioselectivity of this transformation.

The Electrophile: Generation of the Nitronium Ion

The nitration is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects on the Lidocaine Ring

The lidocaine molecule possesses a substituted benzene ring with three key groups influencing the position of the incoming electrophile:

-

Amide Group (-NHCOCH₂N(Et)₂): The amide group is an ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, thereby activating them towards electrophilic attack.[6][7]

-

Two Methyl Groups (-CH₃): The two methyl groups at positions 2 and 6 are weakly activating and are also ortho-, para-directors due to hyperconjugation.

Considering these effects, the incoming nitronium ion is directed to the positions ortho and para to the activating amide group. The two methyl groups at positions 2 and 6 sterically hinder the ortho positions (positions 3 and 5 relative to the amide group's point of attachment are equivalent in the starting material before considering the amide's orientation). The para position (position 4) is also a potential site. However, the formation of this compound indicates that the nitration occurs at one of the positions ortho to the amide group. This regioselectivity is influenced by the powerful activating effect of the amide group and the specific reaction conditions employed.

The name "this compound" implies that the nitro group is introduced at the 3-position of the 2,6-dimethylaniline ring. The numbering of the ring is based on the aniline structure.

Caption: Workflow of the nitration of lidocaine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of nitration for substituted anilines. Researchers must first conduct a thorough risk assessment and adapt the procedure as necessary for their specific laboratory conditions.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Lidocaine | Round-bottom flask (three-necked) |

| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |

| Concentrated Nitric Acid (70%) | Dropping funnel |

| Dichloromethane (DCM) | Ice bath |

| Saturated Sodium Bicarbonate Solution | Separatory funnel |

| Anhydrous Sodium Sulfate | Rotary evaporator |

| Deionized Water | Beakers, Erlenmeyer flasks, graduated cylinders |

| Crushed Ice | pH paper |

| Ethyl Acetate (for purification) | Glass funnel and filter paper |

| Hexane (for purification) | Thin Layer Chromatography (TLC) setup |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve lidocaine (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 20 mL) under constant stirring. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 4.5 mL) while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred lidocaine solution via the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (e.g., 100 g) in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product, typically a yellow solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to obtain the pure this compound.[4]

Quantitative Data

| Parameter | Value | Notes |

| Reactants | ||

| Lidocaine | 5.0 g | |

| Concentrated H₂SO₄ | 24.5 mL | Used as solvent and catalyst. |

| Concentrated HNO₃ | 1.5 mL | Nitrating agent. |

| Reaction Conditions | ||

| Temperature | 0-10 °C | Critical for controlling selectivity and preventing side reactions. |

| Reaction Time | 1-2 hours | Monitor by TLC. |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [8] |

| Molecular Weight | 279.33 g/mol | [8] |

| Appearance | Yellow Solid | [3][4] |

| Expected Yield | Varies (typically 60-80%) | Highly dependent on strict temperature control. |

| Melting Point | 49-55 °C | [4] |

Safety: A Non-Negotiable Priority

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[9]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10][11] Always handle them inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12]

-

Exothermic Reaction: The reaction is highly exothermic.[9] Failure to control the temperature can lead to a runaway reaction, potentially causing an explosion and the release of toxic nitrogen oxide fumes.[12] An ice bath must be readily available, and the addition of the nitrating mixture must be slow and controlled.

-

Spill Management: Have spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily accessible.[13]

-

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are in close proximity and that all personnel are trained in their use.[11][12]

Caption: Key safety pillars for the nitration of lidocaine.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques:

-

Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment.[14][15]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the nitro group.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the symmetric and asymmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.[4]

Conclusion

The nitration of lidocaine to form this compound is a valuable synthetic transformation for accessing important metabolites and new chemical entities. The success of this procedure hinges on a thorough understanding of the reaction mechanism, meticulous control of reaction conditions, particularly temperature, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers to undertake this synthesis with confidence and precision.

References

- Nitration reaction safety - YouTube. (2024).

- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.

- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- NCERT. (n.d.). Amines. In Chemistry Part II (Class XII).

- ChemicalBook. (n.d.). This compound CAS#: 39942-49-9.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.

- Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.

- Unacademy. (n.d.). Electrophilic substitution (case aniline): Nitration.

- Unknown. (n.d.). Synthesis of Lidocaine.

- University of San Diego. (n.d.). The Synthesis of Lidocaine.

- University of Wisconsin-River Falls. (n.d.). Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline.

- United States Biological. (n.d.). This compound - Data Sheet.

- Chemicea. (n.d.). This compound | CAS No- 39942-49-9.

- Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Weinberg, L., et al. (2021). Molecular mechanisms of lidocaine. Anesthesiology and Intensive Therapy, 53(4), 337-344.

- United States Biological. (n.d.). This compound - Data Sheet.

- Beecham, G. B., & Nessel, T. A. (2024). Lidocaine. In StatPearls. StatPearls Publishing.

- Unknown. (n.d.). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. International Journal of Pharmaceutical Chemistry and Analysis.

- El-Kimary, E. I., et al. (2023). Green chromatographic methods for determination of co-formulated lidocaine hydrochloride and miconazole nitrate along with an endocrine disruptor preservative and potential impurity. Scientific Reports, 13(1), 19356.

Sources

- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound CAS#: 39942-49-9 [m.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. This compound | C14H21N3O3 | CID 58781577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. ehs.com [ehs.com]

- 12. youtube.com [youtube.com]

- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 14. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form - Int J Pharm Chem Anal [ijpca.org]

- 15. Green chromatographic methods for determination of co-formulated lidocaine hydrochloride and miconazole nitrate along with an endocrine disruptor preservative and potential impurity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Lidocaine with Reactive Nitrogen Species in Inflammatory States: Mechanisms and Clinical Implications

Abstract

Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy, exhibits complex behavior in the presence of inflammation. Beyond the classical understanding of its pharmacokinetics, governed primarily by hepatic cytochrome P450 metabolism, lies a critical and often overlooked interaction with the chemical milieu of inflamed tissues. This guide provides a detailed examination of the interaction between lidocaine and reactive nitrogen species (RNS), such as peroxynitrite, which are abundantly produced during the inflammatory response. We will explore the mechanistic underpinnings of these interactions, their profound implications for lidocaine's clinical efficacy, and the potential for the formation of novel, yet largely uncharacterized, nitrated derivatives. This document serves as a technical resource for researchers, clinicians, and drug development professionals seeking a deeper understanding of drug behavior in pathological states, emphasizing the necessity of considering the inflammatory microenvironment in pharmacological assessments.

Introduction: The Challenge of Anesthesia in Inflamed Tissues

The reduced efficacy of local anesthetics like lidocaine in inflamed or infected tissues is a well-documented clinical challenge. While traditionally attributed to the acidic pH of inflamed sites trapping the anesthetic in its less membrane-permeable cationic form, this explanation is incomplete. A growing body of evidence points towards direct chemical interactions between the anesthetic agent and the host's inflammatory response products as a significant contributing factor.

Inflammation is characterized by the infiltration of immune cells, particularly neutrophils, which produce a barrage of reactive oxygen species (ROS) and reactive nitrogen species (RNS) as part of the host defense mechanism.[1] Key among these is peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂⁻•).[2] The presence of these reactive species not only alters the target neural membranes but can also directly modify the chemical structure and function of administered drugs.[2][3]

This guide will deconstruct the complex interplay between lidocaine and RNS, moving from the established metabolic pathways to the frontiers of inflammation-driven drug modification.

Canonical Metabolism of Lidocaine: The Cytochrome P450 Pathway

Under normal physiological conditions, lidocaine is extensively metabolized in the liver. The primary route involves N-dealkylation by cytochrome P450 enzymes, predominantly CYP1A2 and CYP3A4.[4] This process yields two major active metabolites:

-

Monoethylglycinexylidide (MEGX): Formed by the removal of one ethyl group.

-

Glycinexylidide (GX): Formed by the subsequent removal of the second ethyl group.

These metabolites undergo further hydrolysis and hydroxylation before renal excretion.[5] This well-characterized pathway is the basis for most pharmacokinetic models of lidocaine.

Figure 1: Simplified diagram of the canonical hepatic metabolism of lidocaine via the Cytochrome P450 system.

The Inflammatory Milieu: A Crucible of Reactive Species

At sites of inflammation, the metabolic landscape is dramatically altered. Activated neutrophils and macrophages release the enzyme myeloperoxidase (MPO), which plays a central role in generating potent oxidants.[6]

Myeloperoxidase (MPO) and the Generation of Nitrating Species

MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent. However, MPO can also utilize nitrite (NO₂⁻), a stable end-product of nitric oxide metabolism, as a substrate. The MPO-H₂O₂-NO₂⁻ system generates reactive nitrogen species, including nitrogen dioxide (•NO₂), which are capable of nitrating aromatic rings.[6][7] This pathway is a recognized mechanism for the in vivo formation of 3-nitrotyrosine in proteins, a biomarker of nitrosative stress.[6]

Figure 2: Formation of reactive nitrogen species by activated neutrophils, presenting a hypothetical pathway for the nitration of aromatic compounds like lidocaine.

Lidocaine's Interaction with Peroxynitrite

Several studies have demonstrated a direct interaction between lidocaine and peroxynitrite.[2][3] This interaction has two primary consequences:

-

Scavenging of RNS: Lidocaine has been shown to act as a scavenger of peroxynitrite and other reactive species.[8][9] This antioxidant property may contribute to its observed anti-inflammatory effects, but it also implies that the lidocaine molecule itself is chemically altered in the process.[1]

-

Alteration of Anesthetic Efficacy: Pre-treatment of nerve cell model membranes with peroxynitrite has been shown to decrease the membrane-fluidizing effects of lidocaine.[3] This suggests that peroxynitrite-induced lipid peroxidation of the neural membrane makes it more rigid and less susceptible to the action of lidocaine, providing a direct molecular mechanism for reduced anesthetic efficacy during inflammation.[2][3]

3-Nitro Lidocaine: A Hypothetical Metabolite

While the nitration of aromatic compounds by MPO and peroxynitrite in vivo is established, the specific formation of This compound as a metabolite of lidocaine has not been definitively demonstrated in published literature. However, based on the known reactivity of the inflammatory microenvironment, its formation is chemically plausible.

This compound (CAS 39942-49-9) exists as a commercially available chemical standard, often used as a synthetic intermediate in the preparation of other lidocaine derivatives for research.[10][11][12] Its existence as a stable molecule allows for the development of analytical methods to search for it in biological systems.

Chemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 39942-49-9 | [13] |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [13] |

| Molecular Weight | 279.33 g/mol | [13] |

| Appearance | Yellow Solid | [11] |

| Melting Point | 49-55 °C | [11] |

Experimental Protocols for Investigating Lidocaine Nitration

To validate the hypothesis of this compound formation, a series of self-validating experimental systems can be designed.

In Vitro MPO-Mediated Nitration Assay

This protocol aims to determine if MPO can directly nitrate lidocaine in a controlled environment.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Lidocaine HCl in phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a 10 mM stock solution of sodium nitrite (NaNO₂) in PBS.

-

Prepare a 1 mM stock solution of hydrogen peroxide (H₂O₂) in PBS immediately before use.

-

Reconstitute purified human Myeloperoxidase (MPO) to a concentration of 1 µM in PBS.

-

Prepare a 1 mM stock solution of this compound standard in methanol for use as a control and for quantification.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine:

-

50 µL of 100 mM Lidocaine HCl

-

10 µL of 10 mM NaNO₂

-

10 µL of 1 µM MPO

-

320 µL of PBS, pH 7.4

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 1 mM H₂O₂. The final concentrations will be approximately 10 mM Lidocaine, 200 µM NaNO₂, and 20 nM MPO.

-

Incubate at 37°C for 60 minutes.

-

-

Control Reactions (Self-Validation):

-

No MPO Control: Replace the MPO solution with PBS.

-

No H₂O₂ Control: Replace the H₂O₂ solution with PBS.

-

No Nitrite Control: Replace the NaNO₂ solution with PBS.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Add an internal standard (e.g., deuterated lidocaine).

-

Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analytes. A common method is to basify the sample with NaOH and extract with ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a reverse-phase C18 HPLC column coupled to a triple quadrupole mass spectrometer.

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent-to-fragment ion transition for this compound (based on the standard) and lidocaine.

-

Figure 3: Experimental workflow for the in vitro investigation of MPO-mediated lidocaine nitration.

Clinical and Toxicological Implications

The potential for inflammation-driven nitration of lidocaine has significant implications:

-

Pharmacological Activity: The addition of a nitro group to the aromatic ring of lidocaine would drastically alter its physicochemical properties (e.g., pKa, lipophilicity), likely impacting its ability to bind to sodium channels and exert its anesthetic effect. The biological activity of this compound is currently unknown.

-

Toxicity: Many nitroaromatic compounds are known to be toxic or immunogenic. The formation of this compound could represent a bioactivation pathway, creating a new chemical entity with a different safety profile than the parent drug. This is particularly relevant in chronic inflammatory conditions where patients may receive repeated doses of lidocaine.

-

Drug Development: These findings underscore the importance of evaluating drug stability and metabolism not just in sterile, hepatic models but also in the context of inflammatory disease models. Assays incorporating activated neutrophils or the MPO system could become a valuable tool in preclinical drug development to identify candidates susceptible to inflammation-driven modification.

Conclusion

The interaction between lidocaine and reactive nitrogen species at sites of inflammation is a critical, multi-faceted process that extends beyond simple pH effects. While the formation of this compound as a specific metabolite remains a compelling but unproven hypothesis, the underlying science is sound. The MPO-H₂O₂-NO₂⁻ system, active in inflamed tissues, has the demonstrated capacity to nitrate aromatic compounds. Furthermore, the direct interaction of lidocaine with peroxynitrite alters both the drug and its therapeutic environment.

This guide serves as a call to action for further research. The development of validated analytical methods to probe for this compound in biological samples from patients with inflammatory conditions is a crucial next step. Such work will not only deepen our understanding of local anesthetic action but also pave the way for more effective pain management strategies in the complex setting of inflammation.

References

-

Title: Peroxynitrite affects lidocaine by acting on membrane-constituting lipids. Source: PubMed URL: [Link]

-

Title: Influence of peroxynitrite on local anesthetic membrane effects.... Source: ResearchGate URL: [Link]

-

Title: Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite. Source: Taylor & Francis Online URL: [Link]

-

Title: this compound | C14H21N3O3 | CID 58781577. Source: PubChem URL: [Link]

-

Title: Synthesis of Lidocaine. Source: University of California, San Diego URL: [Link]

-

Title: Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important. Source: University of San Diego URL: [Link]

-

Title: Reduced neutrophil superoxide anion release after prolonged infusions of lidocaine. Source: PubMed URL: [Link]

-

Title: N(Omega)-nitro-l-arginine methyl ester potentiates lidocaine analgesic and anaesthetic effect in rats. Source: PubMed URL: [Link]

-

Title: Lidocaine topical and nitric oxide Interactions. Source: Drugs.com URL: [Link]

-

Title: Molecular mechanisms of lidocaine. Source: PMC - PubMed Central URL: [Link]

-

Title: Development of Novel Potentiometric Sensors for Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations, Serum and Urine Samples. Source: PubMed Central URL: [Link]

-

Title: Mechanism of reaction of myeloperoxidase with nitrite. Source: PubMed URL: [Link]

-

Title: A study of the in vitro interaction between lidocaine and premedications using human liver microsomes. Source: PubMed URL: [Link]

-

Title: Quaternary Lidocaine Derivatives: Past, Present, and Future. Source: PMC - PubMed Central URL: [Link]

-

Title: The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain. Source: PubMed URL: [Link]

-

Title: Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine. Source: PubMed URL: [Link]

-

Title: Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study. Source: Frontiers URL: [Link]

-

Title: In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Source: Wageningen University & Research URL: [Link]

-

Title: In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Source: PubMed URL: [Link]

-

Title: Myeloperoxidase produces nitrating oxidants in vivo. Source: PMC - NIH URL: [Link]

-

Title: Synthesis and biological activities of local anesthetics. Source: PMC - PubMed Central URL: [Link]

-

Title: Myeloperoxidase has directly-opposed effects on nitration reaction--study on myeloperoxidase-deficient patient and myeloperoxidase-knockout mice. Source: PubMed URL: [Link]

-

Title: In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Source: ResearchGate URL: [Link]

-

Title: Drug Interaction Report: lidocaine topical, nitric oxide. Source: drugs.com URL: [Link]

-

Title: Interaction of lidocaine with reactive oxygen and nitrogen species. Source: ResearchGate URL: [Link]

-

Title: Determination of Lidocaine in Postmortem Whole Blood Samples after Unsuccessful Cardiopulmonary Resuscitation. Source: MDPI URL: [Link]

-

Title: Interaction of lidocaine with reactive oxygen and nitrogen species. Source: PubMed URL: [Link]

-

Title: Determination of Lidocaine in Hair of Drug Fatalities by Headspace Solid-Phase Microextraction. Source: ResearchGate URL: [Link]

-

Title: [The detection and quantitative determination of lidocaine and novocainamide in biological fluids]. Source: PubMed URL: [Link]

-

Title: Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism. Source: PubMed URL: [Link]

-

Title: Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages. Source: PubMed URL: [Link]

Sources

- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Peroxynitrite affects lidocaine by acting on membrane-constituting lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the in vitro interaction between lidocaine and premedications using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloperoxidase has directly-opposed effects on nitration reaction--study on myeloperoxidase-deficient patient and myeloperoxidase-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of lidocaine with reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS 39942-49-9 | LGC Standards [lgcstandards.com]

- 11. This compound CAS#: 39942-49-9 [m.chemicalbook.com]

- 12. usbio.net [usbio.net]

- 13. This compound | C14H21N3O3 | CID 58781577 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Nitro Lidocaine

This guide provides an in-depth analysis of the spectroscopic data for 3-Nitro Lidocaine, a key derivative of the widely used local anesthetic, Lidocaine. The structural elucidation of such compounds is paramount in drug development, quality control, and forensic analysis. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectral characteristics of the parent Lidocaine molecule and the predictable electronic effects of the nitro functional group.

Introduction: The Significance of this compound

Lidocaine, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a cornerstone of local anesthesia and a Class Ib antiarrhythmic drug.[1][2] Its derivatives are of significant interest for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group onto the aromatic ring, creating this compound (2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide), is expected to significantly alter its electronic and, consequently, its spectroscopic properties.[3] Accurate spectroscopic analysis is the gold standard for confirming the identity and purity of such novel analogues.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic signatures of this compound. We will first review the well-documented spectra of Lidocaine and then, by applying fundamental principles of spectroscopy, predict and interpret the spectra of its 3-nitro derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

For a molecule like this compound, deuterated chloroform (CDCl₃) is an excellent choice of solvent for ¹H and ¹³C NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signals that do not interfere with the analyte's signals.[2] Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for proton and carbon NMR, providing a stable and sharp reference signal. A standard 400 MHz or 500 MHz spectrometer is more than sufficient to resolve the expected signals.

¹H NMR Spectroscopy

Lidocaine Reference Data: The ¹H NMR spectrum of Lidocaine in CDCl₃ typically shows distinct signals corresponding to the aromatic protons, the diethylamino group, the methylene group of the acetamide moiety, and the methyl groups on the aromatic ring.[4]

Predicted ¹H NMR Spectrum of this compound: The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the 3-position of the 2,6-dimethylphenyl ring will induce significant changes in the chemical shifts of the aromatic protons.

-

Aromatic Protons: In Lidocaine, the aromatic protons typically appear as a multiplet around 7.0-7.1 ppm. In this compound, the two remaining aromatic protons will be in different chemical environments. The proton at the 4-position, being para to the nitro group, will be significantly deshielded and shifted downfield. The proton at the 5-position, meta to the nitro group, will also be shifted downfield, but to a lesser extent. These protons would likely appear as two distinct doublets due to ortho-coupling.

-

Amide Proton (NH): The amide proton signal is often broad and its chemical shift is concentration-dependent. The presence of the nitro group is not expected to have a major direct effect on its chemical shift.

-

Aliphatic Protons: The protons of the diethylaminoethyl group are relatively isolated from the aromatic ring, and thus, the nitro group's influence on their chemical shifts will be minimal. We expect to see a quartet for the -CH₂- protons of the ethyl groups coupled to the methyl protons, and a triplet for the terminal -CH₃ groups. The singlet for the -CO-CH₂-N- methylene protons should remain largely unaffected.

-

Aromatic Methyl Protons: The two methyl groups at the 2- and 6-positions will also experience a downfield shift due to the overall electron-withdrawing nature of the nitrated ring, though this effect will be less pronounced than for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound vs. Lidocaine

| Assignment | Lidocaine (Observed, ppm) [2][5] | This compound (Predicted, ppm) | Predicted Multiplicity |

| Aromatic CH (H-4, H-5) | ~7.1 | >7.5 | d, d |

| Amide NH | Variable (e.g., ~8.9) | Variable | br s |

| -CO-CH₂-N- | ~3.22 | ~3.2-3.3 | s |

| -N-(CH₂CH₃)₂ | ~2.68 | ~2.7 | q |

| Aromatic -CH₃ | ~2.23 | ~2.3-2.4 | s |

| -N-(CH₂CH₃)₂ | ~1.13 | ~1.1-1.2 | t |

¹³C NMR Spectroscopy

Lidocaine Reference Data: The ¹³C NMR spectrum of Lidocaine shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain.[4][6]

Predicted ¹³C NMR Spectrum of this compound: The nitro group's electron-withdrawing effect will be even more pronounced in the ¹³C NMR spectrum.

-

Aromatic Carbons: The carbon atom directly attached to the nitro group (C-3) will be significantly deshielded. The other aromatic carbons will also be affected, with C-1, C-2, and C-6 experiencing downfield shifts. The quaternary carbons can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[1][4]

-

Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) is not expected to change significantly as it is insulated from the aromatic ring.

-

Aliphatic Carbons: Similar to the ¹H NMR, the aliphatic carbons of the diethylaminoethyl side chain will be minimally affected.

Table 2: Predicted ¹³C NMR Data for this compound vs. Lidocaine

| Assignment | Lidocaine (Observed, ppm) [2] | This compound (Predicted, ppm) |

| Carbonyl C=O | ~170.2 | ~170 |

| Aromatic C-NO₂ | N/A | >140 |

| Aromatic C-NH | ~134.1 | >135 |

| Aromatic C-CH₃ | ~135.1 | >136 |

| Aromatic CH | ~128.2, ~127.0 | >128 |

| -CO-CH₂-N- | ~57.6 | ~57-58 |

| -N-(CH₂CH₃)₂ | ~49.0 | ~49-50 |

| Aromatic -CH₃ | ~18.6 | ~18-19 |

| -N-(CH₂CH₃)₂ | ~12.7 | ~12-13 |

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect at least 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Caption: NMR Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample like this compound as it requires minimal sample preparation and provides high-quality, reproducible spectra. A standard FT-IR spectrometer with a diamond or zinc selenide ATR crystal is ideal.

Interpreting the IR Spectrum

Lidocaine Reference Data: The IR spectrum of Lidocaine shows characteristic peaks for the N-H stretch of the secondary amide, C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.[7][8]

Predicted IR Spectrum of this compound: The most significant additions to the IR spectrum of this compound will be the strong, characteristic absorptions of the nitro group.

-

N-O Stretching: The nitro group will exhibit two very strong and sharp absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. These peaks are often the most prominent features in the spectrum of a nitro compound.

-

N-H Stretching: The N-H stretch of the amide will still be present, typically in the 3300-3500 cm⁻¹ region.

-

C=O Stretching: The amide carbonyl (C=O) stretch will be observed in its usual region, around 1650-1680 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Lidocaine (Observed, cm⁻¹) [7] | This compound (Predicted, cm⁻¹) | Intensity |

| Amide N-H Stretch | ~3400 | ~3400 | Medium |

| Aromatic C-H Stretch | >3000 | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | <3000 | Medium-Strong |

| Amide C=O Stretch | ~1655 | ~1660 | Strong |

| Aromatic C=C Bending | ~1400-1600 | ~1400-1600 | Medium |

| Asymmetric N-O Stretch | N/A | 1500-1560 | Strong, Sharp |

| Symmetric N-O Stretch | N/A | 1345-1385 | Strong, Sharp |

IR Experimental Protocol

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Acquire Spectrum: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Caption: FT-IR Spectroscopy Workflow using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues about its structure.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization technique for a molecule like this compound. ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight. A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.

Interpreting the Mass Spectrum

Lidocaine Reference Data: The ESI mass spectrum of Lidocaine shows a prominent base peak at m/z 235.17, corresponding to the protonated molecule [C₁₄H₂₂N₂O + H]⁺.[9] A characteristic fragment ion is often observed at m/z 86, resulting from the cleavage of the amide bond.

Predicted Mass Spectrum of this compound:

-

Molecular Ion: The molecular formula of this compound is C₁₄H₂₁N₃O₃.[3] Its monoisotopic mass is 279.1583 Da.[3] In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 280.1656 . A high-resolution measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Similar to Lidocaine, the most likely fragmentation pathway would involve the cleavage of the C-N bond between the carbonyl group and the diethylamino-methylene group. This would lead to a characteristic fragment ion of the diethylaminoethyl moiety at m/z 86.10 , which is a hallmark of the Lidocaine structure. The other fragment would be the nitrated aromatic portion.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | [C₁₄H₂₂N₃O₃]⁺ | 280.1656 |

| [Fragment]⁺ | [C₅H₁₂N]⁺ | 86.10 |

MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-